molecular formula C13H10O4 B2940017 4,4'-Dihydroxy-biphenyl-2-carboxylic acid CAS No. 53197-57-2

4,4'-Dihydroxy-biphenyl-2-carboxylic acid

Cat. No.: B2940017
CAS No.: 53197-57-2
M. Wt: 230.219
InChI Key: BBGRLYLKUDNCGG-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Sciences

Biphenyl derivatives form a critical class of organic compounds with a rich history and an ever-expanding scope of applications. Their unique stereochemical properties, including the potential for atropisomerism, have made them indispensable in asymmetric catalysis and the development of chiral ligands. The biphenyl unit is a key structural component in numerous pharmaceuticals, agrochemicals, and advanced materials. ajgreenchem.com In materials science, the rigid and planar nature of the biphenyl core is exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers, where it imparts desirable thermal and mechanical stability. The ability to introduce a wide range of functional groups onto the biphenyl framework allows for the fine-tuning of its physical and chemical properties, making it a versatile platform for molecular design.

Overview of Dihydroxybiphenyl Carboxylic Acids as Functional Scaffolds

Within the broader family of biphenyl derivatives, dihydroxybiphenyl carboxylic acids represent a particularly valuable subclass. These compounds are trifunctional, possessing two hydroxyl groups and one carboxylic acid moiety. This combination of functional groups opens up a wide array of possibilities for chemical transformations and applications. The hydroxyl groups can act as hydrogen bond donors and acceptors, influencing the supramolecular assembly and crystal packing of these molecules. They can also be readily converted into other functional groups, such as ethers and esters, providing further avenues for derivatization.

The carboxylic acid group, with its inherent acidity and ability to form strong hydrogen bonds, plays a crucial role in directing the molecular recognition and self-assembly processes. nih.gov It also serves as a convenient handle for the formation of amides, esters, and other derivatives. The presence of both hydroxyl and carboxylic acid functionalities makes these compounds attractive monomers for the synthesis of specialty polymers, such as polyesters and polyamides, with tailored properties. Furthermore, their ability to chelate metal ions has led to their use as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov

Scope and Research Objectives for 4,4'-Dihydroxy-biphenyl-2-carboxylic acid

The primary objective of this article is to provide a comprehensive and focused overview of the chemical compound this compound. The scope is strictly limited to the academic and research-oriented aspects of this molecule, including its synthesis, structural characterization, reactivity, and applications as a building block in organic and materials chemistry. The following sections will present detailed research findings on these topics, supported by available scientific data.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₀O₄
Molecular Weight 230.22 g/mol
Melting Point 269-270 °C ontosight.ai
CAS Number 53197-57-2
Appearance Solid

| Solubility | Slightly soluble in water |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7,14-15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGRLYLKUDNCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 4,4 Dihydroxy Biphenyl 2 Carboxylic Acid

Established Synthetic Routes to Dihydroxybiphenyl Carboxylic Acids

Traditional and well-established methods for the synthesis of dihydroxybiphenyl carboxylic acids often involve multi-step processes that begin with simpler biphenyl (B1667301) or benzene (B151609) derivatives.

The introduction of hydroxyl groups onto a pre-existing biphenyl scaffold is a key strategy. One approach involves the diazotization of corresponding amino-biphenyl derivatives, followed by hydrolysis. An efficient route for the synthesis of the precursor 4,4'-dihydroxybiphenyl (B160632) has been developed utilizing a diazotization reaction with 25% sulfuric acid, which proceeds under mild conditions with satisfactory yields and fewer by-products. ciac.jl.cn

Another innovative approach is the use of biocatalysis. For instance, various fungi have been shown to hydroxylate biphenyl to produce 4,4'-dihydroxybiphenyl. This method offers a green chemistry alternative to traditional chemical methods, although challenges in controlling selectivity and scaling up production remain.

A different chemical pathway involves the Friedel-Crafts alkylation of biphenyl to produce 4,4'-dicyclopentyl biphenyl or 4,4'-dicyclohexyl biphenyl. This is followed by an oxidation reaction to form a hydroperoxide, which then undergoes a cracking reaction to yield 4,4'-dihydroxybiphenyl. google.com This method boasts high selectivity and yield, making it suitable for industrial-scale production. google.com

Furthermore, 4,4'-dihydroxybiphenyl can be prepared by the decomposition of 4,4'-di(2-hydroxy-2-propyl)biphenyl using hydrogen peroxide and an acid catalyst in an acetonitrile (B52724) solvent. This process is noted for minimizing by-product formation and simplifying purification. google.com

Base-catalyzed carboxylation reactions are a direct method for introducing a carboxylic acid group onto a phenol-containing molecule. The Kolbe-Schmitt reaction, a well-established industrial process, involves the carboxylation of a phenoxide ion with carbon dioxide under pressure. google.comamazonaws.com For the synthesis of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, the starting material would be 4,4'-dihydroxybiphenyl. The phenoxide is generated by treatment with a base, such as potassium carbonate, followed by reaction with carbon dioxide.

A patent for a related compound, 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid, describes a method of reacting 4,4'-biphenol with a base, such as potassium carbonate (K2CO3), in a suitable solvent. google.comjustia.com This process can be adapted for the synthesis of the target molecule, where the carboxylation would occur at the ortho position to one of the hydroxyl groups. The choice of base and reaction conditions is crucial for achieving high regioselectivity and yield.

Reactant Base Solvent Temperature Product Reference
4,4'-BiphenolK2CO3DMF200 °C4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid google.com

This table presents data for a related dicarboxylic acid, illustrating the utility of potassium carbonate in such syntheses.

Oxidative coupling of phenols is a powerful method for the formation of C-C bonds and the construction of biphenyl scaffolds. wikipedia.org In the context of synthesizing this compound, this could involve the oxidative coupling of a suitably substituted phenol (B47542), such as a phenol with a pre-installed carboxylic acid group. These reactions are often catalyzed by transition metal complexes, with copper being a common choice. wikipedia.org

The mechanism typically involves the oxidation of the phenol to a phenoxy radical, which can then couple with another phenol molecule. cnr.it The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the catalyst, solvent, and the steric and electronic properties of the substituents on the phenol ring. nih.gov While a direct copper-catalyzed oxidative condensation to form the target molecule is not explicitly detailed in the provided search results, the principles of this methodology suggest its potential applicability.

Grignard reagents are versatile tools in organic synthesis for the formation of carbon-carbon bonds. One potential route to this compound using Grignard chemistry involves the reaction of a Grignard reagent derived from a protected dihydroxybromobiphenyl with carbon dioxide.

Alternatively, a more complex approach involves the coupling of an aromatic Grignard compound with a (2-methoxyphenyl)-2-oxazoline derivative. google.comgoogle.com The resulting (2-oxazolinyl)-2-biphenyl derivative can then be saponified with hydrochloric acid under elevated temperature and pressure to yield the corresponding biphenyl-2-carboxylic acid. google.comgoogle.com This method provides a pathway to the carboxylic acid at the 2-position of the biphenyl system.

Cross-Coupling Reactions for Biphenyl Carboxylic Acid Scaffolds

Modern organic synthesis heavily relies on cross-coupling reactions, particularly those catalyzed by palladium, for the efficient construction of biaryl systems.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biphenyl derivatives. ajgreenchem.com This reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. dntb.gov.uaresearchgate.netresearchgate.net For the synthesis of this compound, this could involve the coupling of a boronic acid derivative of one benzene ring with a halide or triflate derivative of the other.

For example, a (4-hydroxyphenyl)boronic acid could be coupled with a 2-bromo-4-hydroxybenzoic acid derivative. The hydroxyl groups would likely need to be protected during the coupling reaction to prevent side reactions. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. capes.gov.bracs.org

A green synthesis approach for biphenyl carboxylic acids has been developed using a water-soluble fullerene-supported PdCl2 nanocatalyst. This method allows for high yields at room temperature using potassium carbonate as the base. dntb.gov.uaresearchgate.net

Aryl Halide Aryl Boronic Acid Catalyst Base Solvent Yield Reference
4-bromobenzoic acidphenylboronic acidC60-TEGs/PdCl2K2CO3Water>90% dntb.gov.uaresearchgate.net
1-(4-bromo-3-methylphenyl)pyrrolidin-2-one4-carboxyphenylboronic acidPd(PPh3)4Na2CO3DME/H2O64% acs.org

This table showcases examples of Suzuki-Miyaura coupling for the synthesis of various biphenyl carboxylic acids.

Other Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Negishi)

Beyond the more common Suzuki and Heck couplings, other metal-catalyzed reactions such as the Ullmann and Negishi couplings represent powerful, albeit historically distinct, strategies for the formation of the biaryl C-C bond central to this compound.

The Ullmann reaction , first reported in 1901, traditionally involves the copper-mediated coupling of two aryl halides. organic-chemistry.org The classical version of this reaction is known for requiring harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder or copper bronze, which has historically limited its scope and led to issues with reproducibility. organic-chemistry.orgatlantis-press.com For the synthesis of an unsymmetrical biaryl like this compound, a cross-coupling approach would be necessary, which can be challenging and often results in a mixture of products, including significant amounts of homocoupled byproducts. researchgate.net

A hypothetical Ullmann cross-coupling route to the target molecule could involve the reaction between a protected 4-halophenol derivative and a protected 2-halo-5-hydroxybenzoic acid derivative. The hydroxyl and carboxyl groups would require protection to prevent side reactions under the harsh, basic conditions often employed.

Table 1: Hypothetical Ullmann Coupling for this compound Synthesis

Reactant A Reactant B Catalyst/Reagent Conditions Product (Post-deprotection)

Modern advancements have introduced milder, ligand-assisted copper-catalyzed Ullmann-type reactions, which can proceed at lower temperatures and with catalytic amounts of copper, broadening the substrate scope. nih.gov However, the synthesis of sterically hindered biphenyls can remain a challenge, with lower yields sometimes attributed to competing homocoupling. researchgate.net

The Negishi coupling offers a more versatile and milder alternative, typically employing palladium or nickel catalysts to couple an organozinc reagent with an organic halide. nih.gov This reaction is renowned for its high functional group tolerance and broad scope, accommodating sp², sp³, and sp carbon centers. jst.go.jp The synthesis of this compound via Negishi coupling would involve the preparation of an arylzinc reagent from one of the phenolic precursors.

For instance, a plausible route would involve the reaction of a protected 4-halophenol with zinc to form an arylzinc species. This organometallic intermediate would then be coupled with a protected 2-halo-5-hydroxybenzoic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄. jst.go.jp The reaction generally proceeds under mild conditions and gives high yields. nih.gov

Table 2: Proposed Negishi Coupling Route for this compound Synthesis

Organozinc Reagent (from) Aryl Halide Catalyst Solvent Product (Post-deprotection)

The high reactivity and functional group tolerance of the Negishi coupling make it a highly suitable method for constructing complex biaryl systems like the target molecule, even with sensitive hydroxyl and carboxylic acid functionalities present (in protected form). mdpi.com

Targeted Functionalization and Derivatization

Once the this compound scaffold is synthesized, its functional groups offer multiple handles for targeted modification and the creation of derivative compounds.

Selective Oxidation and Reduction of Carboxylic Acid Moieties

The carboxylic acid group is a primary site for chemical transformation. While its oxidation is not a typical transformation, its selective reduction to either an aldehyde or a primary alcohol is a fundamental derivatization strategy.

Standard reduction of carboxylic acids to primary alcohols is readily achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). researchgate.net This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is thus immediately reduced further. researchgate.net Applying this to this compound would yield (4,4'-dihydroxy-[1,1'-biphenyl]-2-yl)methanol, though the acidic phenolic protons would need to be considered, likely requiring excess LiAlH₄.

More challenging is the partial reduction of the carboxylic acid to the corresponding aldehyde, 4,4'-dihydroxy-[1,1'-biphenyl]-2-carbaldehyde. This transformation requires milder, more selective reducing agents to avoid over-reduction to the alcohol. Modern methods have been developed that achieve this, such as the use of hydrosilanes in combination with visible-light photoredox catalysis. purdue.edu Another reported method involves the use of pinacolborane at ambient temperature, which can selectively convert carboxylic acids to aldehydes with good functional group tolerance. wikipedia.org

Nucleophilic Substitution Reactions of Hydroxyl Groups

The two hydroxyl groups on the biphenyl core are nucleophilic and can undergo various substitution-type reactions, most commonly etherification and esterification. Direct nucleophilic aromatic substitution of the -OH group is not feasible; instead, the oxygen atom acts as the nucleophile. researchgate.net

Etherification , such as the Williamson ether synthesis, can be performed by first deprotonating the phenolic hydroxyl groups with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ions. These can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding mono- or di-ether derivatives. This allows for the introduction of various alkyl or aryl groups, modifying the compound's solubility and electronic properties.

Esterification of the hydroxyl groups can be achieved by reaction with acyl chlorides or acid anhydrides under basic conditions (e.g., pyridine, triethylamine). This reaction converts the hydroxyl groups into ester functionalities, which can serve as protecting groups or modulate the biological activity of the molecule.

Directed C-H Functionalization Strategies (Olefination, Acetoxylation, Iodination)

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying aromatic rings without the need for pre-installed leaving groups. The carboxylic acid moiety in this compound can act as an effective native directing group, guiding the catalyst to functionalize the C-H bonds at the ortho position (C3).

Olefination: Palladium-catalyzed C-H olefination allows for the direct introduction of an alkene group. Using the native carboxylic acid as the directing group, a Pd(II) catalyst can coordinate to the carboxylate and facilitate the activation of the ortho C-H bond, followed by coupling with an alkene, such as an acrylate (B77674) or styrene. This strategy provides a direct route to vinylated biphenyl carboxylic acids.

Acetoxylation: The direct introduction of an acetoxy group (-OAc) can also be achieved via palladium-catalyzed, carboxylate-assisted C-H activation. This reaction typically uses an oxidant like PhI(OAc)₂ and provides a direct pathway to phenolic derivatives, which can be subsequently hydrolyzed to introduce another hydroxyl group at the C3 position.

Iodination: Palladium-catalyzed, carboxylate-directed C-H iodination is a highly effective method for selectively introducing an iodine atom at the ortho position. This reaction can use simple iodine sources like I₂ or KI and proceeds with high regioselectivity. The resulting 3-iodo-4,4'-dihydroxy-biphenyl-2-carboxylic acid is a valuable intermediate, as the iodine atom can be further functionalized through a wide array of cross-coupling reactions.

Table 3: Directed C-H Functionalization of this compound

Reaction Catalyst/Reagents Position Functionalized Product Type
Olefination Pd(OAc)₂, Ligand, Olefin, Oxidant C3 3-vinyl-4,4'-dihydroxy-biphenyl-2-carboxylic acid
Acetoxylation Pd(OAc)₂, PhI(OAc)₂ C3 3-acetoxy-4,4'-dihydroxy-biphenyl-2-carboxylic acid

Transfer Hydrogenation of Aromatic Moieties

Catalytic transfer hydrogenation (CTH) is an alternative to using high-pressure hydrogen gas (H₂) for the reduction of aromatic rings. nih.gov This method utilizes a hydrogen donor molecule, such as isopropanol, formic acid, or cyclohexene, to transfer hydrogen to the substrate in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.netnih.gov

The hydrogenation of the biphenyl system in this compound would lead to the saturation of one or both aromatic rings. Studies on similar phenolic compounds, like phenylphenols, have shown that selective hydrogenation is possible. For example, using Raney nickel as a catalyst, the phenolic ring can be hydrogenated preferentially over the non-phenolic ring. jst.go.jp The hydrogenation of phenol itself using a Pd/C catalyst is known to produce cyclohexanol (B46403) and cyclohexanone. atlantis-press.com

Applying CTH to the target molecule could potentially yield a variety of partially or fully saturated products, such as 4,4'-dihydroxy-bicyclohexyl-2-carboxylic acid. The specific product distribution would depend heavily on the choice of catalyst, hydrogen donor, and reaction conditions (temperature, time). This method provides a pathway to three-dimensional, alicyclic structures from the planar aromatic precursor.

Mechanistic Investigations of Synthesis Reactions

The mechanisms of the Ullmann and Negishi coupling reactions, while both forming C-C bonds, are believed to proceed through different pathways.

The mechanism of the Ullmann reaction has been a subject of extensive study. While a radical pathway was once considered, it is now largely ruled out. organic-chemistry.org The generally accepted mechanism for the classic copper-mediated reaction is thought to involve the formation of an organocopper intermediate. This likely proceeds via a sequence that does not involve a formal Cu(I) to Cu(III) oxidative addition/reductive elimination cycle, which is common for palladium. organic-chemistry.org One proposed pathway involves the oxidative addition of an aryl halide to a Cu(0) species to form an aryl-Cu(I)-halide complex. A second equivalent of the aryl halide may then react with this intermediate, possibly through a σ-bond metathesis or a related process, to form the biaryl product and regenerate a Cu(I) species. organic-chemistry.org

The catalytic cycle of the Negishi coupling is better understood and follows the characteristic pathway for palladium-catalyzed cross-coupling reactions. mdpi.com The mechanism is generally accepted to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.

Transmetalation: The organozinc reagent (Ar'-ZnX) transfers its organic group to the palladium center, displacing the halide and forming a new diaryl-Pd(II) complex, Ar-Pd(II)-Ar'. The zinc halide is released as a byproduct.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. mdpi.com

This well-defined cycle explains the high efficiency and broad applicability of the Negishi reaction in constructing complex biaryl molecules. jst.go.jp

Optimization of Reaction Conditions and Yields in Academic Synthesis

While specific academic literature detailing the optimization of synthetic routes for this compound is limited, extensive research into the synthesis of its isomers provides critical insights into the reaction conditions necessary for high-yield production. The carboxylation of 4,4'-Biphenol is a primary pathway for this class of compounds. Academic and industrial research has focused on optimizing this reaction, which is analogous to the Kolbe-Schmitt reaction, by systematically adjusting parameters such as solvents, bases, temperature, and reaction time. wikipedia.orggoogle.com

Detailed studies on the synthesis of the closely related compound, 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H₄dobpdc), offer a valuable blueprint for optimizing the synthesis of biphenyl carboxylic acids. google.comjustia.com This research highlights the significant impact of reaction conditions on yield and product purity, particularly in overcoming issues like product hardening and low conversion rates that can hinder large-scale production. justia.com

Influence of Solvent on Synthesis Yield

The choice of solvent is a critical factor in the synthesis of dihydroxy-biphenyl-dicarboxylic acids. A conventional method using 1,2,4-Trichlorobenzene (TCB) as a solvent was found to be problematic, especially when scaling up the reaction. justia.com As the reaction progresses in TCB, the product tends to harden, which complicates stirring and significantly reduces the synthesis yield to as low as 10-20%. google.com

To address this, researchers investigated alternative solvents. The use of an amide-based solvent, specifically N,N-Dimethylformamide (DMF), was found to be highly effective. In DMF, the product forms a manageable sludge or slurry rather than a hard solid, allowing the reaction to proceed smoothly even at larger scales. google.comjustia.com This change in solvent was instrumental in achieving a dramatic increase in yield. google.com

Table 1: Effect of Solvent on the Yield of H₄dobpdc

Solvent Base Reactor Volume (mL) Yield (%) Product State
1,2,4-Trichlorobenzene (TCB) KHCO₃ 300 10-20% Hard Solid
N,N-Dimethylformamide (DMF) K₂CO₃ 300 ~95% Sludge/Slurry

Data sourced from patent literature on the synthesis of 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid. google.com

Influence of Base on Synthesis Yield

The selection of the base is another crucial parameter influencing the reaction's efficiency. Various bases have been tested to determine their effectiveness in promoting the carboxylation of 4,4'-Biphenol. The study demonstrated that while several carbonate and bicarbonate bases could facilitate the reaction, potassium carbonate (K₂CO₃) provided a significantly higher yield compared to others. google.com

When using DMF as the solvent, switching the base from potassium bicarbonate (KHCO₃) to potassium carbonate (K₂CO₃) resulted in a substantial improvement in the yield, reaching upwards of 95%. google.com The amount of base used is also important, with an optimal range being 2 to 4 equivalents relative to the 4,4'-Biphenol starting material. google.com

Table 2: Effect of Base on the Yield of H₄dobpdc in DMF Solvent

Base Equivalents Temperature (°C) Time (h) Yield (%)
KHCO₃ 3 170 48 40%
K₂CO₃ 3 200 70 >95%

Data sourced from patent literature on the synthesis of 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid. google.com

Optimization of Reaction Temperature and Duration

The synthesis is typically performed under solvothermal conditions, with temperature and reaction time being key variables. The reaction temperature is often dictated by the boiling point of the solvent used. For instance, reactions in TCB are run at higher temperatures (e.g., 250 °C) compared to those in DMF (e.g., 170-230 °C). google.com

Research indicates that the reaction should be carried out for at least 12 hours to achieve a reasonable conversion. google.com In one optimized procedure using DMF as a solvent and K₂CO₃ as a base in a 300 mL reactor, the reaction was conducted at 200 °C for 70 hours, which resulted in a yield of approximately 95%. google.com These findings underscore that a combination of the right solvent, base, temperature, and sufficient reaction time is essential for maximizing the yield of the desired dicarboxylic acid product. google.com

Advanced Spectroscopic and Structural Characterization of 4,4 Dihydroxy Biphenyl 2 Carboxylic Acid and Its Assemblies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within 4,4'-dihydroxy-biphenyl-2-carboxylic acid and probing the extensive hydrogen-bonding interactions that dictate its solid-state structure.

The molecule's key functional groups—two phenolic hydroxyls (-OH) and a carboxylic acid (-COOH)—give rise to characteristic vibrational modes. The most informative regions in the IR spectrum are associated with the O-H and C=O stretching vibrations. The carboxylic acid O-H stretch typically appears as a very broad absorption band centered around 3000 cm⁻¹, which is a hallmark of the strong hydrogen-bonded dimers characteristic of carboxylic acids. scilit.com The phenolic O-H stretching vibrations are also expected in the 3200-3600 cm⁻¹ region, with their sharpness and position being highly sensitive to hydrogen bond participation.

The carbonyl (C=O) stretching frequency of the carboxylic acid is a particularly sensitive probe of its hydrogen-bonding environment. nih.gov For a protonated carboxylic acid group, the C=O stretching frequency can range from ~1760 cm⁻¹ when it is not involved in hydrogen bonding to as low as ~1700 cm⁻¹ when it accepts two hydrogen bonds, such as in a cyclic dimer arrangement. nih.gov Given the molecular structure, strong intermolecular hydrogen bonding is anticipated, leading to a C=O band in the lower end of this range. Conjugation with the biphenyl (B1667301) ring system also contributes to a lowering of this frequency. libretexts.org

Other significant vibrations include the aromatic C=C stretching bands between 1450-1600 cm⁻¹ and the C-O stretching of both the phenol (B47542) and carboxylic acid groups. Raman spectroscopy complements FT-IR, often providing stronger signals for the symmetric vibrations of the aromatic backbone.

The table below summarizes the expected key vibrational bands for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300 (very broad)Characteristic broad absorption due to strong hydrogen bonding in the carboxylic acid dimer. scilit.com
O-H Stretch (Phenolic)3200 - 3600 (broad)Indicates intermolecular hydrogen bonding involving the hydroxyl groups. The breadth depends on the strength and variety of H-bonds. researchgate.net
C-H Stretch (Aromatic)3000 - 3100Stretching vibrations of the C-H bonds on the biphenyl rings.
C=O Stretch (Carboxylic Acid Dimer)1680 - 1710Strong absorption, frequency lowered by both hydrogen bonding and conjugation. nih.govlibretexts.org
C=C Stretch (Aromatic)1450 - 1600Multiple bands corresponding to the skeletal vibrations of the two aromatic rings.
C-O Stretch / O-H Bend1200 - 1400A complex region involving C-O stretching of the acid and phenol groups, coupled with in-plane O-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the acidic, phenolic, and aromatic protons. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 12 ppm. rsc.org The two phenolic hydroxyl protons would also present as singlets, with chemical shifts that are sensitive to solvent, concentration, and temperature due to hydrogen bonding. The aromatic region would display a complex series of multiplets resulting from the seven aromatic protons, with their specific splitting patterns and chemical shifts determined by the electronic effects of the hydroxyl and carboxyl substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum, typically in the 165-175 ppm range. rsc.org The aromatic carbons attached to the electron-donating hydroxyl groups (C4, C4') would be shifted downfield (~150-160 ppm), while the remaining aromatic carbons would appear between approximately 115 and 145 ppm. spectrabase.com The quaternary carbons (C1, C1', C2) would generally show lower intensity signals.

NMR is also a valuable tool for conformational analysis. The presence of the bulky carboxylic acid group at the 2-position likely induces significant steric hindrance, forcing the two phenyl rings into a non-planar conformation. The dihedral angle between the rings can be investigated using advanced techniques like 2D NOESY, which detects through-space correlations between protons on the different rings.

The predicted chemical shifts for this compound are tabulated below.

Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic acid (-COOH) > 12.0 Broad Singlet
Phenolic (-OH) 5.0 - 10.0 Singlet (2H)

Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylic acid (-C OOH) 165 - 175
Aromatic, OH-substituted (C4, C4') 150 - 160
Aromatic, Ring-linking (C1, C1') 125 - 140
Aromatic, COOH-substituted (C2) 125 - 135

Mass Spectrometry for Molecular Identification and Reaction Intermediate Analysis

Mass spectrometry (MS) is a key analytical technique for the unambiguous determination of the molecular weight and for probing the fragmentation pathways of this compound. With a molecular formula of C₁₃H₁₀O₄, the compound has a calculated molecular weight of 230.22 g/mol . matrixscientific.com

In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 230. Using soft ionization techniques like electrospray ionization (ESI), the molecule would likely be detected as the protonated species [M+H]⁺ at m/z 231 or the deprotonated species [M-H]⁻ at m/z 229.

The fragmentation pattern under electron ionization (EI) provides structural information. Plausible fragmentation pathways include:

Decarboxylation: A primary fragmentation event is often the loss of carbon dioxide (CO₂, 44 Da) from the molecular ion, resulting in a significant fragment at m/z 186.

Loss of a hydroxyl radical: Cleavage of a phenolic O-H bond can lead to the loss of a hydroxyl radical (·OH, 17 Da).

Loss of the carboxyl group: Fragmentation can involve the loss of the entire carboxyl group (·COOH, 45 Da), yielding a fragment at m/z 185.

Loss of water: Elimination of a water molecule (H₂O, 18 Da) can also occur, particularly under thermal stress in the ion source.

Beyond molecular identification, MS is crucial for analyzing reaction intermediates. For instance, in thermal decomposition or polymerization reactions, MS can identify transient species, such as the product of decarboxylation, which is a known process for this compound. chemicalbook.com

Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Identity Description
230 [C₁₃H₁₀O₄]⁺˙ Molecular Ion (M⁺˙)
212 [M - H₂O]⁺˙ Loss of water molecule
186 [M - CO₂]⁺˙ Loss of carbon dioxide (decarboxylation)

X-ray Diffraction and Electron Diffraction for Crystalline and Supramolecular Phase Structures

A key structural parameter of interest is the dihedral angle between the two phenyl rings. Due to the steric repulsion from the ortho-carboxylic acid group, a significant twist between the rings is expected, leading to a non-planar molecular conformation.

Of paramount importance is the elucidation of the supramolecular structure, which is dominated by hydrogen bonding. The carboxylic acid groups are strongly predicted to form centrosymmetric dimers via robust O-H···O hydrogen bonds. These dimers would then act as larger building blocks, further assembling into extended networks through the hydrogen-bonding capabilities of the two phenolic hydroxyl groups. This could lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures. nih.gov The specific hydrogen bond network determines the crystal packing and ultimately influences the material's physical properties. The potential for different hydrogen-bonding arrangements also suggests the possibility of polymorphism, where the compound can crystallize in multiple distinct forms. researchgate.net

UV-Vis Spectroscopy in Studies of Related Systems (e.g., Coordination Polymers)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated biphenyl core of this compound is expected to exhibit strong absorption in the UV region due to π→π* transitions. The presence of the electron-donating hydroxyl groups and the electron-withdrawing carboxyl group as substituents on the aromatic rings will modulate the energy of these transitions, typically causing a shift in the absorption maximum (λₘₐₓ) compared to unsubstituted biphenyl.

This compound is of particular interest as a multitopic ligand for the construction of coordination polymers or metal-organic frameworks (MOFs). nih.gov Upon coordination to metal ions, the UV-Vis spectrum of the ligand can be significantly altered. The formation of coordination bonds can affect the energy levels of the ligand's molecular orbitals, leading to shifts in the intraligand π→π* transition bands.

Furthermore, new absorption bands may appear in the spectrum of the coordination polymer that are absent in the free ligand or metal salt. These new bands can often be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The energy and intensity of these charge-transfer bands provide valuable information about the electronic communication between the organic linker and the metal node within the polymeric structure. The study of the UV-Vis spectra of these coordination polymers is therefore essential for understanding their photophysical properties, such as luminescence and photocatalytic activity. mdpi.com

Computational Chemistry and Theoretical Modeling of 4,4 Dihydroxy Biphenyl 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid. eurjchem.comnih.gov By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry and the spatial distribution of its electrons.

Key parameters derived from DFT calculations that offer insights into the molecule's reactivity include the energies of the Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. eurjchem.com

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. This map reveals regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to electrostatic interactions and chemical reactions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, indicating their role as hydrogen bond acceptors, and positive potential around the hydroxyl and carboxylic protons, highlighting their function as hydrogen bond donors.

Mulliken atomic charges, another output of quantum chemical calculations, provide a quantitative measure of the partial charge distribution on each atom, offering further detail on the molecule's polarity and reactive sites. eurjchem.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value/DescriptionSignificance
HOMO EnergyIndicates electron-donating ability; likely localized on the hydroxyl-substituted phenyl ring.
LUMO EnergyIndicates electron-accepting ability; likely distributed over the biphenyl (B1667301) system.
HOMO-LUMO Gap (ΔE)Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Negative potential on oxygen atoms; positive potential on hydroxyl and carboxylic protons.Predicts sites for nucleophilic and electrophilic attack and hydrogen bonding.
Mulliken Atomic ChargesPartial negative charges on oxygen atoms; partial positive charges on acidic protons.Quantifies the polarity of bonds and atoms, influencing intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational landscape and the processes leading to self-assembly. nih.gov

The central C-C bond connecting the two phenyl rings allows for torsional rotation, leading to a range of possible conformations. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. nih.gov The presence of the bulky carboxylic acid group at the 2-position likely introduces steric hindrance, influencing the preferred dihedral angle between the phenyl rings.

MD simulations are also invaluable for investigating self-assembly processes, which are driven by non-covalent interactions. By simulating a system containing multiple molecules of this compound, typically in a solvent, it is possible to observe how they aggregate. These simulations can reveal the formation of dimers through hydrogen bonding between the carboxylic acid groups, a common motif for carboxylic acids. nih.gov Furthermore, the interplay of hydrogen bonding involving the hydroxyl groups and π-π stacking between the biphenyl rings can lead to the formation of larger, ordered supramolecular structures. nih.gov

Table 2: Insights from Molecular Dynamics Simulations of this compound

Aspect InvestigatedPotential Findings
Conformational AnalysisIdentification of low-energy conformers based on the biphenyl dihedral angle; assessment of the flexibility of the molecule.
Solvation EffectsAnalysis of the arrangement of solvent molecules around the solute, particularly water, and its influence on conformation and aggregation.
DimerizationObservation of the formation and stability of carboxylic acid dimers through intermolecular hydrogen bonds.
Self-AssemblyPrediction of the formation of larger aggregates and elucidation of the roles of hydrogen bonding and π-π stacking in the assembly process.

Theoretical Mechanistic Studies of Organic Reactions Involving Biphenyl Carboxylic Acids

Theoretical mechanistic studies, often employing DFT, can provide detailed insights into the reaction pathways of organic reactions involving biphenyl carboxylic acids. nih.gov These studies can elucidate transition state structures, activation energies, and reaction thermodynamics, offering a molecular-level understanding that can be difficult to obtain experimentally.

For this compound, theoretical studies could investigate a variety of reactions. For example, the esterification of the carboxylic acid group could be modeled to determine the mechanism and the influence of the hydroxyl groups on the reaction rate. Similarly, reactions involving the hydroxyl groups, such as etherification or oxidation, could be explored.

Computational studies can also predict the regioselectivity of reactions, such as electrophilic aromatic substitution on the biphenyl rings. By calculating the relative energies of possible intermediates, it is possible to determine the most likely site of substitution. The electronic effects of the existing hydroxyl and carboxyl substituents would play a crucial role in directing incoming electrophiles.

Predictive Modeling for Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

Predictive modeling is essential for understanding the supramolecular chemistry of this compound, which is dominated by hydrogen bonding and π-π stacking interactions. nih.gov These non-covalent forces dictate the molecule's crystal packing, its behavior in solution, and its ability to form larger assemblies.

Computational methods can quantify the strength and geometry of these interactions. For hydrogen bonding, calculations can determine the optimal bond lengths and angles, as well as the binding energies between molecules. The presence of multiple hydrogen bond donors (-OH, -COOH) and acceptors (=O, -OH) in this compound allows for the formation of extensive hydrogen-bonded networks. nih.gov

Table 3: Predicted Supramolecular Interactions of this compound

Interaction TypeDescriptionPredicted Geometry and Strength
Hydrogen Bonding (Carboxylic Acid Dimer)Two molecules interacting via hydrogen bonds between their carboxylic acid groups.Strong, planar, eight-membered ring motif.
Hydrogen Bonding (Hydroxyl Groups)Intermolecular hydrogen bonds involving the phenolic hydroxyl groups.Can form chains or more complex networks, contributing to crystal packing.
π-π StackingNon-covalent interaction between the aromatic rings of adjacent biphenyl systems.Likely offset or slipped-parallel arrangements to minimize electrostatic repulsion.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The incorporation of dihydroxybiphenyl dicarboxylate linkers into MOFs and CPs is a promising strategy for developing materials with tailored properties. The specific placement of hydroxyl and carboxyl groups on the biphenyl backbone, along with the choice of metal ions and reaction conditions, dictates the final structure and functionality of the resulting framework.

Design and Synthesis of MOFs/CPs Using Dihydroxybiphenyl Dicarboxylate Linkers

The synthesis of CPs and MOFs using dihydroxybiphenyl dicarboxylate linkers is often achieved through hydrothermal methods. nih.govacs.org These linkers, such as 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid (H₄L₁) and 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid (H₄L₂), offer up to six potential oxygen-based coordination sites, providing rich coordination chemistry. nih.govacs.org The assembly process involves reacting the linker with various metal(II) chlorides (e.g., Co, Mn, Zn, Cd, Cu) in an aqueous mixture, often with a base like NaOH and the presence of "crystallization mediators". nih.govacs.org These mediators, typically nitrogen-containing ligands like 2,2′-bipyridine, 4,4′-bipyridine, or 1,10-phenanthroline (B135089), play a significant role in directing the final architecture of the metal-organic network. nih.govnih.gov

The selection of the linker isomer is a critical design parameter, as the different positions of the COOH and OH groups influence the resulting framework. acs.org Furthermore, the biphenyl core allows for rotation along the central carbon-carbon bond, with dihedral angles ranging from 0.0° to 46.21°, enabling the linker to adapt to the coordination preferences of different metal ions. nih.gov This combination of factors—metal ion, linker isomer, and crystallization mediator—provides a powerful toolkit for the targeted synthesis of diverse functional materials. nih.gov

A study by B. V. S. K. G. Puttreddy et al. demonstrated the successful hydrothermal synthesis of nine new metal-organic architectures using H₄L₁ and H₄L₂ linkers. The resulting compounds showcase the structural diversity achievable through this synthetic approach. nih.govacs.orgnih.gov

Table 1: Examples of MOFs/CPs Synthesized with Dihydroxybiphenyl Dicarboxylate Linkers

Compound FormulaLinkerMetal IonCrystallization MediatorDimensionality
[Co₂(μ₂-H₂L₁)₂(phen)₂(H₂O)₄]H₄L₁Co(II)phen0D (Molecular Dimer)
[Mn₂(μ₄-H₂L₁)₂(phen)₂]n·4nH₂OH₄L₁Mn(II)phen3D
[Zn(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]nH₄L₁Zn(II)2,2′-bipy1D
[Cd(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]nH₄L₁Cd(II)2,2′-bipy1D
[Zn(μ₂-H₂L₁)(μ₂-4,4′-bipy)]nH₄L₁Zn(II)4,4′-bipy3D
[Zn(μ₂-H₂L₂)(phen)]nH₄L₂Zn(II)phen1D
[Cd(μ₃-H₂L₂)(phen)]nH₄L₂Cd(II)phen2D
[Cu(μ₂-H₂L₂)(μ₂-4,4′-bipy)(H₂O)]nH₄L₂Cu(II)4,4′-bipy2D
nih.govacs.orgnih.gov

Structural Diversity and Topology of Resulting Frameworks (1D, 2D, 3D, Interpenetration)

The use of dihydroxybiphenyl dicarboxylate linkers gives rise to a remarkable structural diversity in the resulting CPs and MOFs, spanning from discrete molecular units to complex three-dimensional networks. nih.govnih.gov The final dimensionality is heavily influenced by the coordination modes of the linker, the coordination geometry of the metal center, and the role of any ancillary ligands. nih.govrsc.org For instance, the reaction of H₄L₁ with Co(II) and 1,10-phenanthroline (phen) yields a 0D molecular dimer, whereas using Mn(II) with the same ligands produces a 3D MOF. nih.gov Similarly, frameworks with 1D helical chains, 2D layers, and 3D pillar-layer structures have all been synthesized. nih.govrsc.org

The biphenyl dicarboxylate linkers can adopt numerous coordination modes, with the carboxylate groups exhibiting varying denticities (e.g., monodentate, bidentate bridging). nih.gov This flexibility, coupled with the choice of metal and mediator, allows for the construction of frameworks with different topologies. For example, a 3D MOF constructed from Mn(II) and the H₂L₁²⁻ linker was found to have a pts (PtS, Cooperite) topological type. nih.gov

A fascinating structural feature observed in some of these frameworks is interpenetration, where two or more independent networks are interwoven within a single crystal structure. nih.govnih.gov This phenomenon can significantly impact the material's properties, such as pore size and stability. researchgate.net In the family of compounds synthesized from H₄L₁ and H₄L₂, unique examples of two- and five-fold interpenetrated 3D + 3D nets were identified. nih.govnih.gov The formation of interpenetrated phases can be driven by factors such as hydrogen bonding between adjacent nets, which provides thermodynamic stability. nih.govamazonaws.com Controlling interpenetration is a key challenge in MOF synthesis, as it allows for the fine-tuning of framework properties for specific applications. nih.govresearchgate.net

Catalytic Performance of MOF-Based Systems (e.g., Henry Reaction, Aldol (B89426) Reaction)

MOFs and CPs constructed from functionalized linkers are promising heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of well-defined active sites. mdpi.com The dihydroxybiphenyl dicarboxylate linkers can be used to create frameworks with catalytically active metal centers.

One notable application is in the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. nih.govmdpi.com A one-dimensional Zn(II)-based coordination polymer, [Zn(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]n, synthesized using the H₄L₁ linker, has proven to be an effective and recyclable heterogeneous catalyst for the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitroethane. nih.govnih.gov The 1D structure of this catalyst may allow for better accessibility to the metal active sites compared to more dense 3D frameworks, contributing to its superior catalytic performance. nih.gov The catalytic activity in such systems can be attributed to several factors, including Lewis acidic metal nodes and basic functional groups on the linkers that can activate the reactants. mdpi.com

Table 2: Catalytic Performance of [Zn(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]n in the Henry Reaction

SubstrateCatalyst Loading (mol %)Temperature (°C)Time (h)SolventProduct Yield (%)
4-Nitrobenzaldehyde47012MethanolHigh
nih.govnih.gov

In addition to the Henry reaction, functionalized MOFs have shown significant promise in catalyzing aldol reactions. By incorporating ligands with active functionalities, such as L-proline, into the MOF structure, it is possible to create highly efficient and enantioselective catalysts. researchgate.netrsc.org While not specifically demonstrated with this compound itself, the principle of using functionalized linkers to introduce catalytic sites is broadly applicable. The MOF framework serves to isolate these active sites, preventing self-quenching and enhancing stability and reusability compared to homogeneous catalysts. researchgate.netrsc.org

Influence of Linker Functionalization on MOF Properties and Stability

Hydrophilic functional groups like -OH can act as additional adsorption sites, enhancing the material's affinity for polar molecules like water. mdpi.com This can be advantageous for applications in water adsorption and separation. mdpi.com However, the presence of certain functional groups can also introduce energetically favorable pathways for degradation, particularly in the presence of acid gases. osti.gov Therefore, a balance must be struck between enhancing performance and maintaining stability. osti.gov

Supramolecular Self-Assembly and Ordered Structures

Beyond forming coordination bonds with metal centers, dihydroxybiphenyl carboxylic acids can engage in non-covalent interactions, primarily hydrogen bonding, to form ordered supramolecular assemblies. These interactions are fundamental to the fields of crystal engineering and materials design, allowing for the construction of complex architectures from molecular components.

Principles of Hydrogen-Bond Driven Assembly

The hydroxyl (-OH) and carboxylic acid (-COOH) groups present in this compound and its analogs are excellent hydrogen bond donors and acceptors. This dual capability drives the self-assembly of molecules into predictable, ordered patterns. core.ac.uk In the solid state, these molecules can form extensive hydrogen-bonded networks, such as linear strands or two-dimensional sheets. core.ac.uk

There is often competition between different possible hydrogen bonds, such as O–H···O interactions between two hydroxyl groups, two carboxylic acid groups, or a hydroxyl and a carbonyl group from a carboxylic acid. core.ac.uk The specific pattern that forms is determined by the geometric arrangement of the functional groups on the molecule. For instance, the relative positions of the hydroxyl and methoxy (B1213986) groups in isomers of methoxybenzoic acid can dictate whether intermolecular or intramolecular hydrogen bonds are favored, significantly affecting the molecule's ability to participate in larger assemblies. escholarship.org The robust nature of the double hydrogen bond that can form between two carboxylic acid groups (a carboxylic acid dimer) is a particularly strong and common motif in the self-assembly of these types of molecules. mdpi.com Understanding these fundamental principles allows for the rational design of crystalline materials and other ordered structures based on hydrogen-bond-driven self-assembly. core.ac.uk

Role of π-π Stacking Interactions in Hierarchical Architectures

The inherent aromaticity of the biphenyl core in this compound and its analogs is a critical factor in the formation of complex, ordered structures. The electron-rich π-systems of the aromatic rings facilitate π-π stacking, a non-covalent interaction that plays a significant role in the self-organization and stabilization of these molecules. scirp.org This type of interaction is a key driving force in the self-assembly of supramolecular architectures. nih.gov

Formation of Helical and Other Ordered Supramolecular Assemblies

Analogs of this compound have been shown to form remarkable, highly ordered supramolecular structures, including helical assemblies, from achiral molecular components. acs.orgacs.org A key mechanism involves the formation of head-to-head dimers through intermolecular hydrogen bonding between the carboxylic acid groups. acs.orgacs.org These dimers serve as the fundamental building blocks for more complex structures.

In a series of studies on 4-biphenyl carboxylic acid derivatives, it was found that these dimers possess a twisted, rather than bent, conformation. acs.orgacs.org This inherent twist at the molecular level is a critical factor that directs the formation of macroscopic helical suprastructures. acs.orgacs.org As these materials cool from an isotropic liquid state into a smectic C (SmC) liquid-crystalline phase, the twisted dimers assemble into cylindrical textures that subsequently twist into well-defined helices. acs.orgacs.org The formation of these ordered, layered structures is further stabilized by hydrogen bonds involving other functional groups, such as hydroxyl groups, on the biphenyl rings. acs.orgacs.org The result is a spontaneous self-assembly process where molecular-level chirality is translated into macroscopic, ordered helical architectures.

Thermochromic and Other Stimuli-Responsive Supramolecular Systems

Supramolecular assemblies derived from biphenyl analogs can be engineered to create "smart" materials that respond to external stimuli such as temperature, pH, or the presence of guest molecules. mdpi.comnih.govnumberanalytics.com These stimuli-responsive systems are of great interest for applications in sensors and molecular switches. mdpi.comnih.gov

Thermochromism—a change in color in response to temperature—has been observed in supramolecular materials where charge-transfer interactions are modulated by heat. In some systems, a competition between different types of charge transfer, such as π-π* and n-π* interactions, can be established. researchgate.net At room temperature, one interaction may dominate, giving the material a specific color. Upon heating, the energetics of the system shift, favoring the other interaction and resulting in a distinct color change. researchgate.net This process can be reversible, allowing the material to function as a temperature-sensitive switch.

Beyond temperature, other stimuli can trigger conformational changes in biphenyl-based systems. The conformational exchanges between different stable forms of a biphenyl macrocycle have been shown to be influenced by solvents, temperature, guest binding, and acid-base addition. mdpi.com Similarly, hydrogels formed from biphenyl-tripeptide conjugates can be designed to respond to temperature, pH, and ion induction, demonstrating the versatility of the biphenyl unit in creating multi-responsive materials. nih.gov

Role in Polymer Chemistry and High-Performance Materials

Monomeric Units for Aromatic Polyesters and Liquid Crystalline Polymers

The rigid, rod-like structure of the biphenyl unit, combined with the reactive hydroxyl and carboxylic acid functional groups, makes this compound and its isomers ideal monomers for the synthesis of high-performance polymers. nih.govmdpi.com They are particularly important in the production of fully aromatic polyesters and thermotropic liquid crystalline polymers (LCPs). nih.govdtic.mil LCPs are a class of materials known for their exceptional mechanical properties, thermal stability, and chemical resistance. wikipedia.org

The biphenyl moiety acts as a mesogen, a rigid unit that encourages the formation of ordered, liquid crystalline phases in the polymer melt. nih.govwikipedia.org Compounds like 4,4'-dihydroxybiphenyl (B160632) are key monomers used to create the stiff, linear polymer backbones necessary for liquid crystallinity. dtic.milresearchgate.net These monomers are incorporated into polymer chains via polycondensation reactions, often with other aromatic dicarboxylic acids or hydroxybenzoic acids, to produce copolyesters with tailored properties. nih.govmdpi.com The resulting polymers can be processed in their liquid crystalline state to create highly oriented fibers and molded parts with outstanding strength-to-weight ratios. dtic.mil

Influence of Biphenyl Structure on Polymer Properties

The specific geometry of the biphenyl monomer has a profound influence on the final properties of the polymer. The point of connectivity between the two phenyl rings and the positions of the functional groups determine the linearity and rigidity of the resulting polymer chain, which in turn dictates its macroscopic behavior. acs.orgresearchgate.net

Polymers synthesized with linear, para-linked biphenyl units, such as those derived from 4,4'-dihydroxybiphenyl, tend to have rigid, rod-like backbones. acs.orgacs.org This linearity allows for efficient chain packing and strong intermolecular interactions, leading to polymers with:

High thermal stability and high glass transition temperatures (Tg). researchgate.netacs.org

Excellent mechanical properties, including high tensile strength. acs.orgrsc.org

The ability to form highly ordered liquid crystalline phases. wikipedia.org

Conversely, when angled biphenyl isomers (e.g., with meta or ortho linkages) are incorporated, they introduce kinks or bends into the polymer backbone. acs.orgacs.org This disruption of linearity leads to:

Reduced chain packing efficiency. acs.org

Increased solubility in organic solvents. researchgate.net

Lowered tensile strength and elongation at break compared to their linear counterparts. acs.org

In some cases, a complete loss of the ability to form stable, free-standing membranes due to restricted backbone rotation and lack of chain entanglement. acs.org

This structure-property relationship allows for the fine-tuning of polymer characteristics by selecting the appropriate biphenyl isomer or by creating copolymers with a mix of linear and bent units. acs.org

Biphenyl Linkage IsomerPolymer Chain GeometryTypical Impact on Polymer PropertiesReference
para-linked (e.g., 4,4'-)Linear, rigid-rodHigh thermal stability, high mechanical strength, formation of liquid crystalline phases. acs.orgacs.org
meta-linkedAngled, bentIncreased solubility, reduced tensile strength, disrupted chain packing. acs.orgresearchgate.net
ortho-linkedHighly angled, sterically hinderedPrevents efficient packing, may inhibit membrane formation, rotationally restricted. acs.org

Catalytic Applications Beyond MOFs

While biphenyl dicarboxylates are extensively used as linkers to create catalytic Metal-Organic Frameworks (MOFs), analogs of this compound also find utility in forming other types of catalytic coordination polymers. These materials can act as heterogeneous catalysts for various organic reactions.

For example, coordination polymers assembled from dihydroxy-functionalized biphenyl dicarboxylic acid linkers and manganese(II) or zinc(II) ions have demonstrated catalytic activity in the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde). nih.gov The catalytic performance in such systems is attributed to the metal centers, which act as Lewis acid sites, while the biphenyl-based ligand provides the structural backbone. The reusability of these coordination polymers makes them attractive alternatives to homogeneous catalysts.

Furthermore, coordination polymers incorporating different metal centers and biphenyl-dicarboxylate linkers have been explored as catalysts for the cycloaddition of CO2 with epoxides, converting them into valuable cyclic carbonates. researchgate.net This demonstrates that even without forming highly porous, rigid MOF structures, coordination complexes and polymers based on biphenyl carboxylic acid analogs can effectively catalyze important chemical transformations.

Design of Chiral Nucleophilic Catalysts from Biphenyl Scaffolds

The development of effective chiral ligands and catalysts is a central theme in asymmetric synthesis, as the efficiency of a reaction heavily depends on these components. chemrxiv.orgchemrxiv.org Axially chiral biphenyls, analogous in structure to this compound, are a cornerstone in catalyst design. chemrxiv.orgresearchgate.net The restricted rotation around the single bond connecting the two phenyl rings gives rise to stable, separable enantiomers known as atropisomers. This axial chirality provides a well-defined, three-dimensional chiral environment that is crucial for effective enantioselective catalysis. oup.com

A key advantage of the biphenyl scaffold is its "tunability." Researchers can strategically modify substituent groups at various positions on the biphenyl rings to fine-tune the steric, electronic, and geometric properties of the resulting catalyst. chemrxiv.orgchemrxiv.org This adaptability is critical because the reactivity of substrates and the enantioselectivity of products are highly sensitive to slight variations in the catalyst's structure. chemrxiv.org Design strategies often involve:

Variation of 2,2'-substituent groups to alter the type of chiral ligand or catalyst. chemrxiv.orgresearchgate.net

Adjustment of substituents at the 3,3', 5,5'-positions to modify the steric and electronic properties. chemrxiv.orgresearchgate.net

Modification of 6,6'-substituent groups to adjust dihedral angles, which directly impacts the chiral pocket of the catalyst. chemrxiv.orgresearchgate.net

This design principle has led to the creation of a diverse range of successful biphenyl-based catalysts. For instance, biphenyl-derived phosphepines have emerged as a novel class of chiral nucleophilic catalysts. nih.govmit.edu Similarly, axially chiral [1,1'-biphenyl]-2,2'-diols (BIPOLs) and their derivatives have been used to create chiral phosphoramidite (B1245037) ligands and chiral phosphoric acids, which are effective in a variety of asymmetric reactions. researchgate.netnih.gov The development of novel axially chiral biphenyl-based amine catalysts further underscores the versatility of this structural motif in enamine catalysis. rsc.org

Enantioselective Transformations (e.g., Annulations to Functionalized Cyclopentenes)

A significant application for chiral catalysts derived from biphenyl scaffolds is in enantioselective annulation reactions, which are powerful methods for constructing cyclic molecules. The synthesis of functionalized cyclopentenes is of particular interest, as the cyclopentane (B165970) subunit is a common feature in many bioactive compounds. nih.govmit.edu

Researchers have successfully employed biphenyl-derived axially chiral phosphepines as highly effective nucleophilic catalysts for the enantioselective [4+1] annulation of various substrates to produce functionalized cyclopentenes. nih.gov In this transformation, the chiral phosphine (B1218219) catalyst reacts with the substrates to guide the formation of the five-membered ring with high control over the stereochemistry.

This method allows for the creation of cyclopentenes bearing a fully substituted stereocenter, which can be either an all-carbon quaternary center or a heteroatom-substituted center. nih.govmit.edu The effectiveness of the biphenyl-derived catalyst is demonstrated by the high yields and excellent enantiomeric excess (ee) achieved for a range of products.

For example, the use of a specific biphenyl-derived phosphepine catalyst in [4+1] annulations enabled the efficient synthesis of enantioenriched α-cyano sulfones, phosphine oxides, and phosphonates with high selectivity. nih.gov The results highlight how the tailored design of the biphenyl catalyst scaffold directly translates to high performance in complex organic transformations.

Enantioselective [4+1] Annulations Using a Biphenyl-Derived Phosphepine Catalyst nih.gov
EntryNucleophilic Partner (R Group)Yield (%)Enantiomeric Excess (ee %)
1SO₂Ph9194
2SO₂-p-tolyl9293
3SO₂-p-anisyl9194
4SO₂-p-ClPh8892
5SO₂-2-naphthyl9392
6POPh₂8690
7PO(OEt)₂8992

Conclusion

4,4'-Dihydroxy-biphenyl-2-carboxylic acid is a fascinating molecule that embodies the rich chemical diversity and potential of functionalized biphenyl (B1667301) derivatives. While specific experimental data for this compound is somewhat limited in the public domain, its structural features and the known reactivity of its constituent functional groups suggest a wide range of potential applications in both materials science and organic synthesis. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential as a versatile chemical building block.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4,4'-Biphenol
4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Environmental Degradation and Biotransformation Pathways of Biphenyl Carboxylic Acid Derivatives

Anaerobic Biodegradation Mechanisms

The anaerobic degradation of aromatic compounds is a stepwise process carried out by diverse microbial consortia. The absence of oxygen necessitates alternative electron acceptors and unique enzymatic strategies to destabilize the chemically resilient aromatic ring structure.

Sulfate-Reducing Conditions

Under anoxic conditions where sulfate (B86663) is available, sulfate-reducing bacteria (SRB) play a pivotal role in the degradation of aromatic compounds. While direct evidence for the degradation of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid is limited, studies on the parent compound, biphenyl (B1667301), have shown that a key initial step is carboxylation. This process, catalyzed by specific enzymes, involves the addition of a carboxyl group to the biphenyl ring, a critical activation step that facilitates subsequent breakdown. For biphenyl, this often results in the formation of biphenyl-4-carboxylic acid. The presence of a pre-existing carboxyl group at the 2-position and hydroxyl groups at the 4 and 4' positions on the target molecule likely influences the initial enzymatic attack. It is plausible that dehydroxylation or further carboxylation could be initial steps in its degradation under sulfate-reducing conditions.

Methanogenic Conditions

In environments devoid of more favorable electron acceptors like nitrate (B79036) and sulfate, methanogenic consortia are responsible for the final stages of organic matter decomposition, producing methane (B114726) and carbon dioxide. The degradation of aromatic compounds under these conditions is often a syntrophic process, involving the close cooperation of different microbial groups. For biphenyl, studies have identified p-cresol (B1678582) as a transient intermediate, suggesting a pathway involving ring cleavage. The degradation of this compound under methanogenic conditions would likely proceed through a series of fermentation and acetogenic reactions, ultimately leading to the production of substrates for methanogens, such as acetate, hydrogen, and carbon dioxide. The hydroxyl and carboxyl substituents would significantly influence the initial enzymatic transformations.

Identification and Characterization of Microbial Metabolites and Intermediates

The elucidation of biodegradation pathways relies heavily on the identification of intermediate metabolites. These compounds provide a roadmap of the biochemical transformations occurring.

For the anaerobic degradation of biphenyl under sulfate-reducing conditions, Biphenyl-4-carboxylic acid has been identified as a key intermediate. This finding underscores the importance of carboxylation as an activation mechanism in the anaerobic catabolism of non-substituted aromatic hydrocarbons.

While specific metabolites for the anaerobic degradation of this compound have not been documented, based on known anaerobic pathways for similar compounds, a range of potential intermediates can be hypothesized. These could include further hydroxylated or dehydroxylated biphenyl carboxylic acids, as well as ring-cleavage products such as substituted pimelates or glutarates. The identification of such metabolites would be crucial in confirming the operative degradation pathways.

Parent Compound Condition Identified Intermediate
BiphenylSulfate-ReducingBiphenyl-4-carboxylic acid
BiphenylMethanogenicp-Cresol

Novel Biotransformation Pathways of Biphenyl Scaffolds

The microbial world is a vast reservoir of novel enzymatic capabilities. Research into the anaerobic degradation of aromatic compounds continues to uncover unique biotransformation pathways that expand our understanding of microbial metabolism. For biphenyl and its derivatives, these novel pathways may involve unprecedented enzymatic reactions for ring activation and cleavage.

For instance, the initial carboxylation of the highly stable biphenyl molecule is a remarkable biochemical feat. The enzymes responsible for this reaction are of significant interest for their potential applications in bioremediation and biocatalysis. Furthermore, the mechanisms of ring reduction and cleavage in the absence of oxygen are fundamentally different from their aerobic counterparts and represent a frontier in microbial biochemistry. The presence of hydroxyl and carboxyl groups on the biphenyl scaffold of this compound may lead to the engagement of novel enzymatic systems that are yet to be characterized.

Co-metabolic Degradation Studies

Co-metabolism is a phenomenon where microorganisms degrade a compound from which they derive no energy, in the presence of a primary growth substrate. This process is particularly important for the degradation of recalcitrant or toxic compounds.

Studies on polychlorinated biphenyls (PCBs), which share the biphenyl core structure, have demonstrated the significance of co-metabolism. In many cases, the degradation of highly chlorinated PCBs is enhanced in the presence of biphenyl or other structurally similar compounds that can induce the necessary degradative enzymes. It is conceivable that the anaerobic degradation of this compound could also be stimulated by the presence of other more readily degradable aromatic compounds that support the growth and activity of the degrading microbial consortium. Identifying suitable co-substrates could be a key strategy for enhancing the bioremediation of environments contaminated with such compounds.

Future Research Directions and Unexplored Avenues for 4,4 Dihydroxy Biphenyl 2 Carboxylic Acid

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

Current synthetic routes to biphenyl (B1667301) derivatives often face challenges related to selectivity and environmental impact. Future research should prioritize the development of novel synthetic methodologies that are both highly selective and sustainable.

Key research objectives should include:

Regioselective Carboxylation: Developing catalytic systems that can selectively introduce a carboxylic acid group at the 2-position of the 4,4'-dihydroxy-biphenyl precursor is a primary challenge. Research could explore directed ortho-metalation strategies or novel enzymatic catalysts that offer high precision, minimizing the formation of isomeric byproducts.

Green Chemistry Approaches: A shift towards more sustainable synthetic protocols is essential. This includes the use of greener solvents (e.g., water or supercritical CO2), lower reaction temperatures, and the development of reusable catalysts to reduce energy consumption and waste generation. rsc.org Methodologies that start from renewable feedstocks would represent a significant advancement.

Flow Chemistry Synthesis: Continuous flow reactors could offer superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer, more scalable production processes compared to traditional batch synthesis.

Research Avenue Objective Potential Methods Key Benefits
Enhanced SelectivityPrecise placement of the -COOH group at the C2 position.Directed ortho-metalation, enzymatic catalysis, novel ligand-metal complexes.Reduced purification costs, higher yields of the target molecule.
SustainabilityMinimize environmental footprint of the synthesis.Green solvents, bio-based precursors, reusable catalysts, lower energy input.Reduced waste, safer processes, improved process economics.
Process IntensificationImprove efficiency and scalability of production.Continuous flow chemistry, microwave-assisted synthesis.Higher throughput, better process control, enhanced safety.

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of how 4,4'-Dihydroxy-biphenyl-2-carboxylic acid behaves during self-assembly or in host-guest interactions is crucial for its application in dynamic functional materials. Future research should employ advanced, in-situ characterization techniques to monitor these processes in real-time.

In Situ and Operando Spectroscopy: Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide real-time information on the molecular transformations and interactions during the formation of materials like Metal-Organic Frameworks (MOFs) or supramolecular assemblies. rsc.orgibm.com Operando spectroscopy, which combines characterization with simultaneous measurement of material performance, would be invaluable for understanding structure-function relationships. wikipedia.orghidenanalytical.comnih.gov

Time-Resolved Diffraction: Using synchrotron-based X-ray diffraction, researchers can study the crystallization kinetics and identify transient intermediate phases during the formation of crystalline materials. researchgate.net This provides critical insights into nucleation and growth mechanisms, enabling more rational synthesis design. acs.org

Advanced Microscopy: High-resolution microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), can visualize the morphology and structure of self-assembled systems at the nanoscale. nih.govnih.gov Cryo-TEM could be particularly useful for observing delicate supramolecular structures in a near-native state.

Rational Design of Next-Generation Functional Materials (MOFs, Supramolecular Systems)

The distinct functional groups and stereochemistry of this compound make it an ideal candidate for the rational design of advanced functional materials.

Metal-Organic Frameworks (MOFs): As an organic linker, this molecule offers multiple coordination sites (carboxyl and hydroxyl groups). The specific geometry could lead to MOFs with unique pore environments and topologies. hidenanalytical.com Future work should focus on designing MOFs with targeted properties, such as selective gas adsorption, catalysis, or sensing. researchgate.netacs.org The hydroxyl groups lining the pores could serve as active sites for catalytic reactions or create specific binding pockets for guest molecules. acs.org

Supramolecular Systems: The hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups can be exploited to build complex, self-assembling supramolecular structures like gels, liquid crystals, or capsules. Research should explore how to control this self-assembly process to create responsive or "smart" materials that change their properties in response to external stimuli like pH, light, or temperature. nih.govacs.org

Material Class Design Principle Potential Applications Key Feature to Exploit
Metal-Organic Frameworks (MOFs)Use as a multifunctional organic linker to connect metal nodes.Gas storage/separation, catalysis, chemical sensing.Asymmetric structure for chiral frameworks; hydroxyl-lined pores for selective adsorption.
Covalent Organic Frameworks (COFs)Polymerization of the monomer to form crystalline porous polymers.Electrocatalysis, energy storage, membrane separations.Defined π-stacking and ordered pores for charge transport.
Supramolecular GelsSelf-assembly through non-covalent interactions (hydrogen bonding).Drug delivery, tissue engineering, environmental remediation.Stimuli-responsive assembly and disassembly.
Liquid CrystalsAnisotropic self-organization based on molecular shape.Optical sensors, display technologies.Rigid biphenyl core promoting mesophase formation.

Deeper Exploration of Environmental Fates and Bioremediation Potential

As with any chemical compound, a thorough understanding of the environmental fate of this compound is crucial, especially if it is to be produced on a larger scale.

Degradation Pathways: Research is needed to determine the abiotic (e.g., photolysis, hydrolysis) and biotic (microbial) degradation pathways of this compound. While the biphenyl core is found in persistent pollutants like PCBs, the hydroxyl and carboxyl groups are expected to increase its water solubility and susceptibility to microbial attack, potentially making it more biodegradable. nih.govnih.gov

Toxicity and Bioaccumulation: Ecotoxicological studies are required to assess its potential impact on various organisms. Investigations into its bioaccumulation potential in food chains are also necessary to ensure its environmental safety.

Bioremediation Strategies: Identifying and engineering microorganisms or enzymes capable of efficiently degrading this compound could lead to effective bioremediation strategies for potential environmental contamination. nih.gov This involves screening for microbes from contaminated sites and studying the catabolic genes and enzymes involved in the degradation process.

Q & A

Basic Research Questions

Q. What are the key physical-chemical properties of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, and how do they influence experimental design?

  • Answer : The compound is a solid with a molecular formula C₁₃H₁₀O₄ and molecular weight 230.216 g/mol . Its melting point is 269.5–270°C , and its predicted density is 1.402 g/cm³ . These properties dictate handling protocols (e.g., avoiding thermal degradation above 270°C) and solubility considerations for reactions. For solubility testing, polar aprotic solvents like DMSO or DMF are recommended due to the compound’s phenolic and carboxylic acid groups. Always verify purity via HPLC or NMR before use .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Answer : Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for higher exposure risks. Wear full chemical-resistant gloves (e.g., nitrile) and lab coats to prevent skin contact. Store separately from incompatible materials (e.g., strong oxidizers) and avoid drainage contamination . For waste disposal, segregate and consult certified biohazard waste services .

Q. How can researchers synthesize this compound on a laboratory scale?

  • Answer : A validated method involves sulfuric acid-mediated hydrolysis of 4,4'-diamino-2,2'-bistrifluoromethylbiphenyl under controlled heating (120°C for 48 hours). Post-synthesis, purify via recrystallization in ethanol/water mixtures and confirm structure using FT-IR (carboxylic O-H stretch ~2500–3000 cm⁻¹) and ¹³C NMR (carboxylic carbon ~170 ppm) .

Advanced Research Questions

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Answer : Discrepancies in decomposition temperatures (e.g., reported stability up to 270°C vs. predicted boiling points of ~295°C ) require advanced thermal analysis. Perform TGA (Thermogravimetric Analysis) under inert atmospheres to identify decomposition onset, and DSC (Differential Scanning Calorimetry) to detect phase transitions. Cross-reference with literature on structurally analogous biphenylcarboxylic acids (e.g., biphenyl-4,4'-dicarboxylic acid ).

Q. What advanced analytical methods are suitable for characterizing trace impurities in this compound?

  • Answer : Use UHPLC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities at ppm levels. For structural elucidation of byproducts, employ HRMS (High-Resolution Mass Spectrometry) and compare fragmentation patterns with databases . Quantify residual solvents via GC-FID with a DB-624 column .

Q. What strategies minimize byproduct formation during the synthesis of derivatives (e.g., diamino-dicarboxybiphenyls)?

  • Answer : Optimize reaction conditions using DoE (Design of Experiments) . For example:

  • Catalyst screening : Pd(PPh₃)₄ in toluene at 110°C improves coupling efficiency .
  • pH control : Maintain neutral conditions (pH 7–8) during hydrolysis to prevent over-acidification .
  • Temperature gradients : Stepwise heating (e.g., 90°C → 120°C) reduces side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.